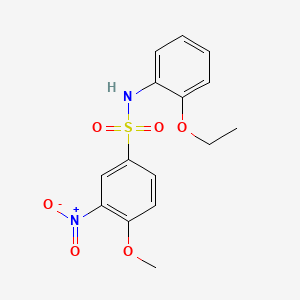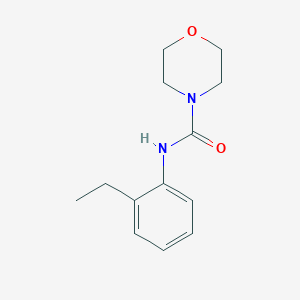
2,3-Dihydroindol-1-yl-(6-methylpyridin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroindol-1-yl-(6-methylpyridin-2-yl)methanone, also known as JNJ-7777120, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of indole derivatives and has a unique chemical structure that makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 2,3-Dihydroindol-1-yl-(6-methylpyridin-2-yl)methanone involves its interaction with the kappa opioid receptor, which is a G protein-coupled receptor that plays a key role in the regulation of pain, mood, and addiction. The compound acts as a selective antagonist of the kappa opioid receptor, which means that it blocks the activity of this receptor and inhibits its downstream signaling pathways.
Biochemical and Physiological Effects:
2,3-Dihydroindol-1-yl-(6-methylpyridin-2-yl)methanone has been shown to have a number of biochemical and physiological effects in various cell and animal models. The compound has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,3-Dihydroindol-1-yl-(6-methylpyridin-2-yl)methanone is its high selectivity for the kappa opioid receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 2,3-Dihydroindol-1-yl-(6-methylpyridin-2-yl)methanone. One area of interest is the development of new drugs based on the structure of this compound that have improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the study of the role of the kappa opioid receptor in various diseases, including addiction, depression, and anxiety. Finally, there is a need for further research on the safety and efficacy of 2,3-Dihydroindol-1-yl-(6-methylpyridin-2-yl)methanone in human clinical trials.
Synthesemethoden
The synthesis of 2,3-Dihydroindol-1-yl-(6-methylpyridin-2-yl)methanone involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing this compound is a multi-step process that involves the reaction of 2,3-dihydroindole with 6-methylpyridine-2-carboxylic acid, followed by a series of purification steps to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydroindol-1-yl-(6-methylpyridin-2-yl)methanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to have a high affinity for the kappa opioid receptor, which makes it a promising candidate for the development of new drugs targeting this receptor.
Eigenschaften
IUPAC Name |
2,3-dihydroindol-1-yl-(6-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11-5-4-7-13(16-11)15(18)17-10-9-12-6-2-3-8-14(12)17/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBKCQPGKYEUNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroindol-1-yl-(6-methylpyridin-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-methylbutan-2-yl)cyclohexyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7540373.png)

![N-(2,5-dimethylpyrazol-3-yl)-2-[4-[(3-methylphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B7540380.png)
![4-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carbonyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7540389.png)
![N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide](/img/structure/B7540404.png)
![4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide](/img/structure/B7540407.png)


![4-(5-bromothiophen-2-yl)-N-[4-(carbamoylamino)phenyl]butanamide](/img/structure/B7540425.png)
![2-[2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)quinazolin-4-one](/img/structure/B7540433.png)
![N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7540438.png)
![N-(2-iodophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide](/img/structure/B7540446.png)
![[4-(6-Benzamidopurin-9-yl)-2,2-dioxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxathiol-6-yl]methyl benzoate](/img/structure/B7540449.png)
